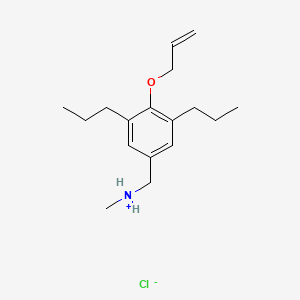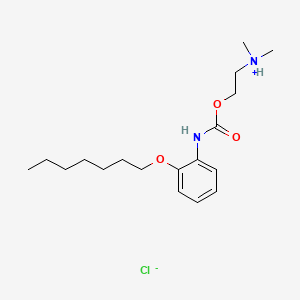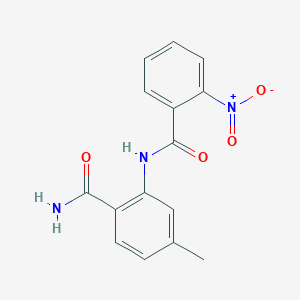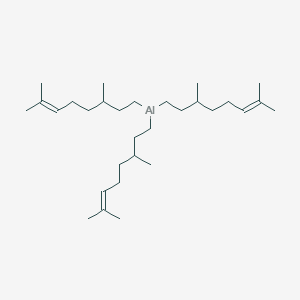![molecular formula C45H74O12S3Ti B13771451 Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- CAS No. 68443-82-3](/img/structure/B13771451.png)
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- is a complex organotitanium compound. It is known for its unique structure, which includes dodecylbenzenesulfonate, 2-propanolate, and 2-sulfoethyl 2-methyl-2-propenoate ligands. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- typically involves the reaction of titanium tetrachloride with dodecylbenzenesulfonic acid, 2-propanol, and 2-sulfoethyl methacrylate. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted organotitanium compounds, and various organic by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and medical imaging.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical reactions. Its unique structure allows it to interact with different functional groups, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
- Titanium, tris(dodecylbenzenesulfonato-kappaO)(2-propanolato)
- Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)(2-methyl-2-propenoato)
- Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)(2-sulfoethyl methacrylato)
Uniqueness
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- is unique due to its combination of ligands, which impart specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required .
Propiedades
Número CAS |
68443-82-3 |
|---|---|
Fórmula molecular |
C45H74O12S3Ti |
Peso molecular |
951.1 g/mol |
Nombre IUPAC |
3-dodecylbenzenesulfonate;2-(2-methylprop-2-enoyloxy)ethanesulfonate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C18H30O3S.C6H10O5S.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;1-5(2)6(7)11-3-4-12(8,9)10;1-3(2)4;/h2*12,14-16H,2-11,13H2,1H3,(H,19,20,21);1,3-4H2,2H3,(H,8,9,10);3H,1-2H3;/q;;;-1;+4/p-3 |
Clave InChI |
QAKDNSADDGVXPP-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CC(C)[O-].CC(=C)C(=O)OCCS(=O)(=O)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


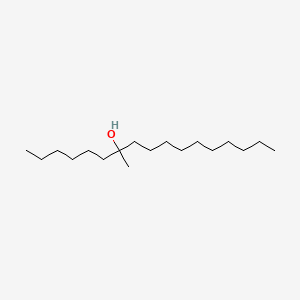
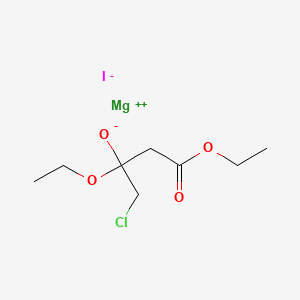
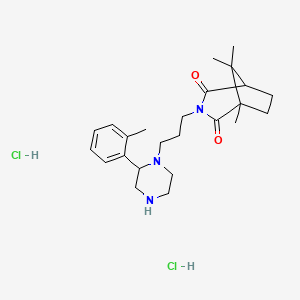
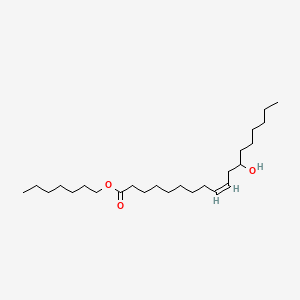
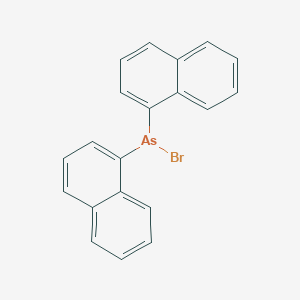
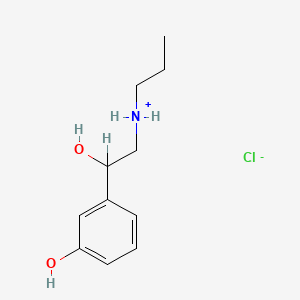
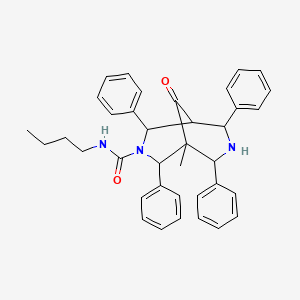
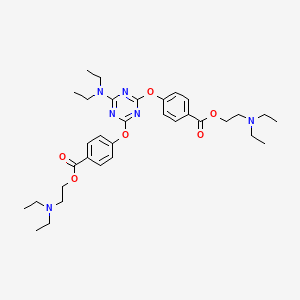
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
